Distinct Multi-Kinase Inhibition Profile vs. Highly Selective EGFR Inhibitor AG 1478
In direct contrast to highly selective EGFR inhibitors like Tyrphostin AG 1478 (IC₅₀ = 3 nM for EGFR), Tyrphostin 47 (IC₅₀ = 2.4 µM) exhibits a broader, less selective inhibition profile . While AG 1478 demonstrates minimal activity against HER2/Neu, PDGFR, Trk, Bcr-Abl, and the insulin receptor , Tyrphostin 47 shows measurable inhibition of these additional targets: PDGFR (IC₅₀ = 3.5 µM), p210 Bcr-Abl (IC₅₀ = 5.9 µM), and the insulin receptor (IC₅₀ = 640 µM) . This data confirms that for experiments requiring simultaneous, albeit moderate, inhibition of multiple kinases, Tyrphostin 47 is the appropriate tool compound, whereas AG 1478 is optimal for isolating EGFR-specific effects.
| Evidence Dimension | Kinase inhibition potency and selectivity profile |
|---|---|
| Target Compound Data | Tyrphostin 47 IC₅₀ values: EGFR = 2.4 µM, PDGFR = 3.5 µM, p210 Bcr-Abl = 5.9 µM, Insulin Receptor = 640 µM. |
| Comparator Or Baseline | Tyrphostin AG 1478 IC₅₀: EGFR = 0.003 µM (3 nM). Minimal activity against HER2/Neu, PDGFR, Trk, Bcr-Abl, and Insulin Receptor. |
| Quantified Difference | Tyrphostin 47 is approximately 800-fold less potent against EGFR than AG 1478 but exhibits broader inhibition against PDGFR and Bcr-Abl kinases. |
| Conditions | Biochemical kinase activity assays using purified or recombinant kinase domains. |
Why This Matters
Procurement of Tyrphostin 47 over AG 1478 is justified when the experimental objective requires moderate, multi-target kinase inhibition rather than potent, highly selective EGFR inhibition.
